Sieboldin

Description

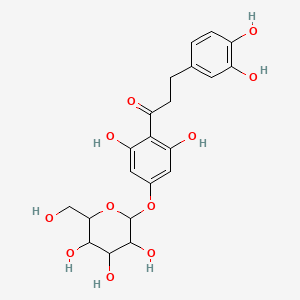

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone predominantly found in certain wild Malus (apple) species, is a phenolic compound of increasing interest due to its potential biological activities. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting a compilation of current research findings. The guide details the enzymatic steps, key genes, and quantitative data available to date. Furthermore, it offers a collection of experimental protocols to facilitate further research in this area.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Malus species is a specialized branch of the broader phenylpropanoid pathway. The pathway commences with the general phenylpropanoid metabolism, leading to the formation of p-coumaroyl-CoA. The subsequent specific steps culminating in this compound are outlined below.

From p-Coumaroyl-CoA to Phloretin

The initial committed step towards dihydrochalcones involves the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. This reaction is catalyzed by a double bond reductase. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to produce the dihydrochalcone scaffold, phloretin. Phloretin serves as a crucial branching point for the synthesis of various dihydrochalcones, including phloridzin, trilobatin, and this compound.

The Hydroxylation of Phloretin to 3-Hydroxyphloretin

The key step differentiating the this compound pathway from that of other common dihydrochalcones is the 3-hydroxylation of phloretin to yield 3-hydroxyphloretin. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[1][2] Specifically, research has identified isoforms of the CYP98A family in wild Malus species, such as Malus toringo and Malus micromalus, that are capable of performing this critical hydroxylation step.[3] In contrast, the CYP98A isoforms found in domesticated apples (Malus × domestica) are unable to hydroxylate phloretin, explaining the absence of this compound in these cultivars.[3]

The Final Glycosylation Step to this compound

The terminal step in this compound biosynthesis is the glycosylation of 3-hydroxyphloretin at the 4'-hydroxyl group. This reaction is catalyzed by the enzyme phloretin glycosyltransferase 2 (PGT2), which utilizes UDP-glucose as the sugar donor.[4] PGT2 has been shown to efficiently catalyze the 4'-O-glycosylation of both phloretin (to produce trilobatin) and 3-hydroxyphloretin (to produce this compound).[4] The expression of the PGT2 gene is highly correlated with the production of trilobatin and this compound in Malus species.

Quantitative Data

The accumulation of this compound and its precursors varies significantly among different Malus species and cultivars. The following tables summarize the available quantitative data from the literature.

Table 1: Dihydrochalcone Content in the Leaves of Various Malus Species (mg/g Dry Weight)

| Species/Cultivar | Phloridzin | Phloretin | Trilobatin | This compound | Reference |

| Malus × domestica 'Gala' | 105.00 | 3.371 | - | - | [5] |

| Malus × domestica 'Ligol' | - | - | - | - | [5] |

| Malus × domestica 'Opal' | 82.5 | 2.8 | - | - | [2] |

| Malus × domestica 'Rozela' | - | - | - | - | [2] |

| Malus toringo | - | - | Present | Present | [3][6] |

| Malus micromalus | - | - | Present | Present | [3][6] |

| Malus sieboldii | - | - | Present | Present | [6] |

| Malus 'Evereste' | - | - | Present | Present | [3] |

| Malus baccata | Present | - | - | - | [3] |

| Malus prunifolia | Present | - | - | - | [3] |

| Malus robusta | Present | - | - | - | [3] |

| Malus halliana | Present | - | - | - | [3] |

| Malus × paradisiaca | Present | - | - | - | [3] |

| Malus × moerlandsii | Present | - | - | - | [3] |

| Malus floribunda | Present | - | Present | - | [3] |

| Malus × atrosanguinea | Present | - | Present | - | [3] |

Note: "-" indicates that the compound was not detected or not reported in the study.

Table 2: Kinetic Parameters of a Malus x domestica Phloretin 4'-O-Glycosyltransferase (MdPh-4'-OGT)

| Substrate | Apparent Km (µM) | Reference |

| Phloretin | 26.1 | [7] |

| UDP-Glucose | 1200 | [7] |

Note: Kinetic data for the specific glycosylation of 3-hydroxyphloretin by PGT2 and for the hydroxylation of phloretin by Malus CYP98A isoforms are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Dihydrochalcones from Malus Leaves

Objective: To extract dihydrochalcones, including this compound, from the leaves of Malus species for subsequent analysis.

Materials:

-

Fresh or freeze-dried Malus leaves

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Mortar and pestle or a mechanical grinder

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Harvest fresh young leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried leaf material.

-

Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

-

Weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid) to the tube.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

HPLC Analysis of Dihydrochalcones

Objective: To separate and quantify this compound and its precursors in leaf extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm for dihydrochalcones.

-

Injection Volume: 10 µL.

Quantification:

-

Prepare standard curves for phloretin, 3-hydroxyphloretin, and this compound using authentic standards of known concentrations.

-

Identify and quantify the compounds in the leaf extracts by comparing their retention times and UV spectra with those of the standards.

References

- 1. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of UDP-glucose:Phloretin 4'-O-glycosyltransferase from Malus x domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]

Sieboldin's Role in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone glycoside found in various plant species, is emerging as a molecule of interest in the study of plant defense mechanisms. While direct research on this compound is limited, analysis of its aglycone, phloretin, and the broader class of dihydrochalcones reveals significant potential in protecting plants from a range of biotic and abiotic stresses. This technical guide synthesizes the available data on the biological activity of this compound and its related compounds, providing a comprehensive overview of its antifungal properties, potential role in deterring herbivores, and its antioxidative stress responses. Detailed experimental protocols and an exploration of the potential signaling pathways involved are presented to facilitate further research and application in crop protection and drug development.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves against pathogens and herbivores. Among these, flavonoids and related phenolic compounds play a crucial role. This compound, chemically identified as 3-Hydroxyphloretin-4'-glucoside, is a dihydrochalcone, a subclass of flavonoids. While its glycosylated form is often a stable storage molecule, its biological activity is likely exerted through its aglycone, 3-Hydroxyphloretin, and the closely related, well-studied compound, phloretin. This document provides an in-depth analysis of the defensive properties of these molecules, drawing on available scientific literature to present quantitative data, experimental methodologies, and hypothesized signaling pathways.

Biological Activity in Plant Defense

The defensive capabilities of this compound and its aglycone, phloretin, are multifaceted, encompassing antifungal, and potential anti-herbivore activities, alongside a significant role in mitigating oxidative stress.

Antifungal Activity

Phloretin, the aglycone of the related dihydrochalcone phloridzin, has demonstrated notable in vitro and in vivo antifungal activity against a variety of plant pathogenic fungi. This suggests that this compound, upon enzymatic hydrolysis to its aglycone, could confer similar protective effects.

Table 1: Antifungal Activity of Phloretin against Plant Pathogenic Fungi

| Fungal Pathogen | Activity Metric | Value | Reference |

| Phytophthora capsici | MIC | 67 µg/mL | [1] |

| Alternaria panax | MIC | 200 µg/mL | [1] |

| Magnaporthe grisea | MIC | 200 µg/mL | [1][2] |

| Rhizoctonia solani AG4 | MIC | 200 µg/mL | [1][2] |

| Sclerotinia sclerotiorum | MIC | 200 µg/mL | [1][2] |

| Venturia inaequalis | CGI50 | 1 mM | [1] |

| Candida albicans | MIC | 74.55 µg/mL | [1][3] |

| Colletotrichum coccodes | Moderate Suppression | - | [2] |

MIC: Minimum Inhibitory Concentration; CGI50: Concentration for 50% growth inhibition.

In vivo studies have further substantiated these findings, showing that protective application of phloretin can strongly inhibit disease development. For instance, phloretin treatment has been shown to suppress diseases such as rice blast (Magnaporthe grisea) and tomato late blight (Phytophthora infestans) on seedlings[2].

Anti-Herbivore Activity

Direct evidence for the insecticidal or antifeedant properties of this compound or 3-Hydroxyphloretin against plant herbivores is currently scarce in the scientific literature. However, the broader class of flavonoids is known to possess such activities. Further research is required to specifically evaluate the potential of this compound and its aglycone in deterring insect feeding and reducing herbivore performance.

Antioxidant Activity and Stress Response

Dihydrochalcones, including this compound and phloretin, are recognized for their potent antioxidant properties, which play a critical role in plant defense against both biotic and abiotic stresses[4][5]. Pathogen infection and herbivore attack often induce oxidative stress in plants through the production of reactive oxygen species (ROS).

This compound's antioxidant capacity has been demonstrated by its ability to scavenge free radicals and protect against oxidative damage. This activity is crucial for mitigating the cellular damage caused by stress and for maintaining cellular homeostasis. The presence of this compound in young apple leaves has been correlated with high free radical scavenging activity and enhanced tolerance to photooxidative stress. Phloretin has also been shown to inhibit oxidative stress responses in various biological systems.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the biological activity of this compound in plant defense.

Antifungal Bioassay (In Vitro)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound or its aglycone against a target fungal pathogen.

Materials:

-

Pure this compound or 3-Hydroxyphloretin/phloretin

-

Target fungal pathogen culture

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of this compound/aglycone in DMSO.

-

Serially dilute the stock solution in PDB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a fungal spore suspension or mycelial homogenate in PDB.

-

Inoculate each well with the fungal suspension.

-

Include positive (fungus in PDB with DMSO) and negative (PDB only) controls.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

After a defined incubation period (e.g., 48-72 hours), measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

This assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

Pure this compound

-

DPPH solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a fixed volume of the DPPH solution to each dilution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

A control solution (DPPH in methanol without this compound) is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways in Plant Defense

The precise signaling pathways through which this compound and its aglycone exert their defensive functions in plants are not yet fully elucidated. However, based on studies of phloretin in other systems and the known mechanisms of plant immunity, several potential pathways can be hypothesized.

Interference with Pathogen Signaling

Phloretin has been shown to interfere with quorum-sensing in the plant pathogenic bacterium Pectobacterium brasiliense[6]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors. By disrupting this communication, phloretin can reduce the pathogen's ability to cause disease.

Modulation of Plant Hormone Signaling

Plant defense responses are intricately regulated by a network of phytohormones, primarily salicylic acid (SA) and jasmonic acid (JA). Flavonoids are known to modulate these signaling pathways[7]. It is plausible that this compound or its aglycone could influence the balance of SA and JA signaling, thereby tailoring the plant's defense response to specific types of pathogens. For example, phloretin has been shown to disrupt auxin metabolism and distribution, a hormone that cross-talks with defense signaling pathways[8].

Regulation of Host Signaling Cascades

In animal cells, phloretin has been observed to inhibit the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways[9][10]. Plants possess analogous signaling components that are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating downstream defense responses. It is conceivable that this compound's aglycone could interact with and modulate these kinase cascades in plants, thereby influencing the expression of defense-related genes.

Visualizations

Experimental Workflow for Antifungal Bioassay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hypothesized Signaling Pathway for this compound's Antifungal Action

Caption: Hypothesized dual action of this compound on plant defense and fungal pathogens.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, likely through its aglycone, possesses significant biological activity relevant to plant defense. Its demonstrated antifungal properties and potent antioxidant capacity position it as a promising candidate for further investigation in the development of novel, natural fungicides and crop protectants. However, significant knowledge gaps remain. Future research should focus on:

-

Direct evaluation of this compound: Conducting comprehensive studies on the purified compound to confirm and quantify its biological activities.

-

Anti-herbivore assays: Investigating the effects of this compound and its aglycone on a range of plant-feeding insects.

-

In planta studies: Moving beyond in vitro assays to understand how this compound functions within the complex environment of a living plant.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways in both the plant and the pathogen that are modulated by this compound.

A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-microbe and plant-insect interactions but also pave the way for its practical application in sustainable agriculture and potentially in the development of new therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Phloretin inhibited the pathogenicity and virulence factors against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phloretin, an Apple Phytoalexin, Affects the Virulence and Fitness of Pectobacterium brasiliense by Interfering With Quorum-Sensing [frontiersin.org]

- 7. Frontiers | Modulation of Phytohormone Signaling: A Primary Function of Flavonoids in Plant–Environment Interactions [frontiersin.org]

- 8. Phloretin inhibits the growth of Arabidopsis shoots by inducing chloroplast damage and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Sieboldin

Abstract

Sieboldin is a dihydrochalcone, a subclass of flavonoids, naturally occurring in various plant species, notably within the Malus (apple) genus.[1] As a member of the flavonoid family, this compound is structurally positioned to exhibit a range of pharmacological activities that are of significant interest to the therapeutic development community. Flavonoids are well-documented for their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] These effects are largely attributed to their ability to modulate critical cellular signaling pathways, including the NF-κB and MAPK cascades, and to mitigate oxidative stress.[5][6][7] However, research focusing specifically on purified this compound is limited. This technical guide synthesizes the current understanding of the therapeutic potential of this compound, drawing inferences from the extensive literature on closely related flavonoids and dihydrochalcones. We will detail its likely mechanisms of action, summarize relevant quantitative data from related compounds, outline key experimental protocols for its investigation, and discuss the challenges of flavonoid bioavailability. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring this compound as a novel therapeutic agent.

Introduction

Chemical Profile of this compound

This compound, also known as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid belonging to the dihydrochalcone class.[8] Dihydrochalcones are characterized by an open C3 chain, distinguishing them from the more common heterocyclic structure of other flavonoid classes. The structure of this compound features a glucose moiety, making it a glycoside. This glycosylation significantly influences its solubility, stability, and pharmacokinetic profile.

-

IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[8]

-

Molecular Formula: C21H24O11[8]

-

Molecular Weight: 452.4 g/mol [8]

Natural Occurrence and Significance

This compound is a secondary metabolite found in plants, where flavonoids play crucial roles in defense against pathogens and UV radiation, as well as in pigmentation and signaling.[9] It has been identified as a key dihydrochalcone in various apple species, where its expression is linked to specific genetic loci.[1] The study of such natural compounds is driven by their potential to serve as lead molecules for drug discovery, often possessing favorable safety profiles and multitargeted biological activity.[10][11]

Potential Therapeutic Properties and Mechanisms of Action

While direct studies on this compound are sparse, its chemical class suggests it shares therapeutic mechanisms with other well-researched flavonoids.

Antioxidant and Radical Scavenging Activity

A primary mechanism attributed to flavonoids is their potent antioxidant activity.[12] This can occur through two main pathways: direct scavenging of reactive oxygen species (ROS) and indirect action by upregulating endogenous antioxidant defenses.[12][13] The phenolic hydroxyl groups in the flavonoid structure are key to their ability to donate hydrogen atoms, thereby neutralizing free radicals.[14]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases.[6] Flavonoids are known to exert potent anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6][15] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators, such as cytokines (TNF-α, IL-1β, IL-6), and enzymes like COX-2 and iNOS.[16][17]

Neuroprotective Potential

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation.[3][18] The antioxidant and anti-inflammatory properties of flavonoids make them promising candidates for neuroprotection.[19][20] They may protect neurons from damage by scavenging ROS, reducing the production of inflammatory mediators in the brain, and modulating cell survival signaling pathways such as the PI3K/Akt pathway.[7][18]

Anticancer Activity

The anticancer activity of flavonoids is multifaceted.[10] They can suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[2][4] Interestingly, while acting as antioxidants in normal cells, flavonoids can exhibit pro-oxidant behavior in cancer cells, generating ROS to induce cytotoxicity.[2][21] They also modulate critical signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR.[22][23]

Quantitative Data Summary

Specific quantitative data for pure this compound is not widely available in the literature. The following tables summarize representative data from studies on plant extracts known to contain flavonoids or from studies on structurally related compounds. This data provides a benchmark for potential efficacy that must be confirmed in future studies with isolated this compound.

Table 3.1: In Vitro Antioxidant Activity of Flavonoid-Rich Extracts

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

|---|---|---|---|---|---|

| E. splendida Aqueous Fraction | DPPH Radical Scavenging | 129.02 ± 0.01 | BHT | 78.23 ± 0.1 | [24] |

| 3,4-dihydroxy-5-methoxybenzoic acid | DPPH Radical Scavenging | 10.69 | BHT | 21.03 | [14] |

| 3,4-dihydroxy-5-methoxybenzoic acid | Superoxide Scavenging | 11.47 | BHT | 48.71 |[14] |

Table 3.2: In Vitro Anti-inflammatory Effects of C. obtusa Leaf Oil (COD) and Sabinene

| Treatment | Concentration | Effect | Measurement | % of LPS Control | Source |

|---|---|---|---|---|---|

| COD | 200 µg/mL | Inhibition of NO Production | Griess Assay | ~40% | [25] |

| Sabinene | 200 µg/mL | Inhibition of NO Production | Griess Assay | ~55% | [25] |

| COD | 200 µg/mL | Inhibition of IL-6 Expression | RT-qPCR | ~50% | [25] |

| Sabinene | 200 µg/mL | Inhibition of IL-6 Expression | RT-qPCR | ~70% |[25] |

Note: Data is estimated from graphical representations in the source publication.

Key Experimental Protocols

To investigate the therapeutic properties of this compound, a series of standardized in vitro assays are required.

Cell Culture and Treatment

Mammalian cell lines relevant to the disease model (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or MCF-7 breast cancer cells for anticancer studies) are cultured under standard conditions (e.g., 37°C, 5% CO2). Cells are seeded into appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being challenged with a stimulus (e.g., lipopolysaccharide [LPS] for inflammation) for a further incubation period (e.g., 16-24 hours).[25]

Cell Viability Assessment (MTT Assay)

To determine the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. After treatment, MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically (e.g., at 570 nm). Cell viability is expressed as a percentage relative to the untreated control.[25]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

To assess anti-inflammatory activity, NO production (as nitrite) in the cell culture supernatant is measured using the Griess reagent.[25] An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The mixture is incubated at room temperature, and the absorbance is measured at ~540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

Gene Expression Analysis (RT-qPCR)

Total RNA is extracted from treated cells using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR) is performed using gene-specific primers (e.g., for TNF-α, IL-6, iNOS) and a fluorescent dye like SYBR Green. The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[26]

Protein Expression Analysis (Western Blotting)

Cells are lysed to extract total protein. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence substrate.[25]

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

-

DPPH Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured. A solution of this compound is mixed with a DPPH solution. The decrease in absorbance at ~517 nm is monitored, indicating the scavenging of the radical.[24][27]

-

ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated. The ability of this compound to reduce the pre-formed radical is measured by the decrease in absorbance at ~734 nm.[5][27]

Pharmacokinetics and Bioavailability

A significant hurdle in the clinical translation of flavonoids is their generally low oral bioavailability.[28] Several factors contribute to this:

-

Metabolism: As a glycoside, this compound is likely subject to hydrolysis by intestinal enzymes or gut microbiota, releasing its aglycone (3-Hydroxyphloretin).

-

First-Pass Effect: The aglycone and its metabolites undergo extensive phase I and phase II metabolism (e.g., glucuronidation, sulfation) in the intestine and liver, leading to rapid clearance.[29]

-

Poor Absorption: The physicochemical properties of flavonoids can limit their passive diffusion across the intestinal epithelium.[30]

The specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound have not been reported. Future research should focus on quantifying its absorption, distribution, metabolism, and excretion (ADME) profile. Advanced formulation strategies, such as nanoformulations, may be necessary to enhance its bioavailability for therapeutic applications.[17][31]

Conclusion and Future Directions

This compound, a dihydrochalcone flavonoid, possesses a chemical structure that strongly suggests therapeutic potential in line with other members of its class. The inferred properties—antioxidant, anti-inflammatory, neuroprotective, and anticancer—are supported by a vast body of literature on flavonoids. However, the lack of research on isolated this compound represents a critical knowledge gap.

Future research should prioritize the following:

-

In Vitro Validation: Systematically confirm the antioxidant, anti-inflammatory, and anticancer activities of purified this compound using the protocols outlined in this guide.

-

Mechanism of Action: Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluate the therapeutic efficacy of this compound in relevant animal models of inflammation, neurodegeneration, and cancer.

-

Pharmacokinetic Profiling: Conduct comprehensive ADME studies in preclinical models to understand its bioavailability and metabolic fate.

-

Safety and Toxicology: Establish a thorough safety profile through acute and chronic toxicity studies.

By addressing these areas, the scientific community can validate the therapeutic promise of this compound and pave the way for its potential development as a novel, plant-derived therapeutic agent.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms [mdpi.com]

- 11. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Potential of Flavonoids in Brain Disorders | MDPI [mdpi.com]

- 20. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 21. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]

- 27. mdpi.com [mdpi.com]

- 28. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

Sieboldin: A Technical Guide to its Putative Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin is a naturally occurring dihydrochalcone, identified chemically as 3-Hydroxyphloretin-4'-glucoside, found predominantly in wild Malus (apple) species.[1][2][3] Like other members of the flavonoid family, it is recognized for its potential health benefits, including free radical scavenging activity.[4] However, detailed molecular studies elucidating its specific mechanisms of action as an antioxidant are not yet extensively available in the published literature. This technical guide provides an in-depth overview of the putative antioxidant mechanisms of this compound, based on the well-established activities of its chemical class. It covers direct free-radical scavenging and the modulation of key cellular signaling pathways, such as the Nrf2-Keap1 and MAPK pathways. This document is intended to serve as a foundational resource for researchers, providing both the theoretical framework and practical experimental designs necessary to investigate this compound's full therapeutic potential.

Introduction to this compound

This compound is a specialized secondary metabolite belonging to the dihydrochalcone group of flavonoids.[2] Its chemical structure, characterized by multiple phenolic hydroxyl groups, positions it as a promising antioxidant.[1][5] Antioxidants are vital for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, by neutralizing excessive reactive oxygen species (ROS).[6] The antioxidant activity of flavonoids can be broadly categorized into two types:

-

Direct Mechanism: Direct scavenging of free radicals through hydrogen atom or electron donation.[7][8]

-

Indirect Mechanism: Upregulation of endogenous antioxidant defenses through the modulation of cellular signaling pathways.[7]

This guide will explore both putative mechanisms for this compound, drawing parallels from extensively studied flavonoids.

Direct Antioxidant Action: Free Radical Scavenging

The fundamental antioxidant property of flavonoids like this compound lies in their chemical structure. The phenolic hydroxyl (-OH) groups on the aromatic rings are capable of donating a hydrogen atom or an electron to neutralize highly reactive free radicals, thus terminating damaging chain reactions.[8][9]

The primary mechanisms involved are:

-

Hydrogen Atom Transfer (HAT): The flavonoid antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), stabilizing the radical and forming a more stable flavonoid radical (ArO•). ArOH + R• → ArO• + RH

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and an anion. The radical cation then releases a proton to become a stable radical.

The catechol (3,4-dihydroxy) structure on this compound's B-ring is a key feature known to confer potent radical-scavenging ability in flavonoids.

Indirect Antioxidant Action: Modulation of Cellular Signaling Pathways

Beyond direct scavenging, flavonoids can exert powerful, long-lasting antioxidant effects by activating the cell's own defense systems. The two most critical pathways in this context are the Nrf2-Keap1 and MAPK signaling cascades.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10][11] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[12]

Many flavonoids act as Nrf2 activators. They are thought to interact with reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 binding.[10][13] This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12][14]

Key Nrf2 target genes include:

-

Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[14]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxification enzyme that catalyzes the reduction of quinones, preventing them from generating ROS.[14]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.

The proposed mechanism by which this compound may activate this pathway is illustrated below.

References

- 1. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18777-73-6 [chemicalbook.com]

- 5. PubChemLite - this compound (C21H24O11) [pubchemlite.lcsb.uni.lu]

- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. NRF2 activation by reversible KEAP1 binding induces the antioxidant response in primary neurons and astrocytes of a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Diabetic Effects of Quercetin: A Technical Guide

Abstract: Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention for their potential anti-diabetic properties. This technical guide provides a comprehensive overview of the anti-diabetic effects of Quercetin, a prominent flavonoid. We delve into its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows modulated by Quercetin, offering a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes research.

Introduction

Quercetin is a flavonoid widely distributed in fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties.[1] Emerging evidence strongly suggests its potential as an anti-diabetic agent.[2][3][4] This guide will explore the multifaceted mechanisms through which Quercetin exerts its anti-diabetic effects, including the inhibition of key digestive enzymes and the modulation of intracellular signaling pathways that regulate glucose homeostasis.

In Vitro Anti-Diabetic Effects of Quercetin

Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy in managing postprandial hyperglycemia is to delay the absorption of dietary carbohydrates. Quercetin has been shown to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.[4][5]

Table 1: In Vitro Enzyme Inhibition by Quercetin

| Enzyme | Source | IC50 Value | Reference |

| α-Glucosidase | Yeast | 10.92 µM | [6] |

| α-Glucosidase | - | 0.017 mmol/L | [7] |

| α-Glucosidase | Rat | 0.038 µM | [5] |

| α-Amylase | Rat | 0.061 µM | [5] |

| PTP1B | - | 4.3 - 36.8 µmol/L | [8] |

| PI3-Kinase | - | 3.8 µM | [9] |

Modulation of Cellular Signaling Pathways

Quercetin influences key signaling pathways involved in glucose metabolism, such as the PI3K/Akt and AMPK pathways, in various cell lines.[10][11][12]

The PI3K/Akt signaling cascade is a crucial mediator of insulin's metabolic effects. Quercetin has been found to inhibit PI3K with an IC50 of 3.8 µM, which can influence downstream signaling events.[9]

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and utilization. Studies have shown that quercetin can activate AMPK in various cell types.[12][13]

Glucose Uptake and GLUT4 Translocation

Quercetin has been demonstrated to stimulate glucose uptake in muscle cells. This effect is partly mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. In L6 myotubes, 50 µM of quercetin for 18 hours significantly stimulated basal glucose uptake by 70 ± 20%.[14] Furthermore, quercetin at a concentration of 1 nM has been shown to promote GLUT4 translocation in L6 myotubes.[15]

In Vivo Anti-Diabetic Effects of Quercetin

Numerous in vivo studies using rodent models of diabetes have demonstrated the anti-diabetic efficacy of Quercetin.

Table 2: Effects of Quercetin in Animal Models of Diabetes

| Animal Model | Quercetin Dose | Duration | Key Findings | Reference |

| Streptozotocin (STZ)-induced diabetic rats | 50 mg/kg/day | 6 weeks | Reduced blood glucose, improved lipid profile. | [16] |

| STZ-induced diabetic rats | 30 mg/kg | 14 days | Significantly decreased glucose levels. | [17] |

| STZ-induced diabetic rats | 50 mg/kg b.w. | 8 weeks | Decreased fasting blood glucose from 230 ± 7.2 mg/dL to 151 ± 6.8 mg/dL; Increased insulin levels from 0.28 ± 0.04 ng/mL to 0.75 ± 0.06 ng/mL. | [18] |

| db/db mice | 0.04% and 0.08% of diet | 6 weeks | Plasma glucose levels significantly decreased by 15% and 31%, respectively. | [19] |

| Fructose-fed insulin-resistant rats | - | 6 weeks | Reduced elevated blood pressure and exaggerated vasoconstriction. | [1] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory effects of flavonoids on α-glucosidase.[6][7]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.

-

Assay Procedure:

-

Add 50 µL of different concentrations of Quercetin (dissolved in DMSO, then diluted with buffer) to the wells of a 96-well plate.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for PI3K/Akt and AMPK Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways.[11][12]

-

Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, HepG2 hepatocytes) to 80-90% confluency. Treat the cells with various concentrations of Quercetin for the desired time periods.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, PI3K, and AMPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Anti-Diabetic Study in Streptozotocin (STZ)-Induced Diabetic Rats

This is a common model to investigate the effects of potential anti-diabetic agents.[18][20]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (55 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5). Monitor blood glucose levels after 72 hours to confirm the induction of diabetes (glucose levels > 200 mg/dL).

-

Experimental Groups:

-

Group 1: Normal control (vehicle-treated).

-

Group 2: Diabetic control (vehicle-treated).

-

Group 3: Diabetic rats treated with Quercetin (e.g., 50 mg/kg/day, orally).

-

Group 4: Diabetic rats treated with a standard anti-diabetic drug (e.g., metformin).

-

-

Treatment and Monitoring: Administer the treatments daily for a period of 4-8 weeks. Monitor body weight, food and water intake, and fasting blood glucose levels weekly.

-

Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.

-

Histopathology: Collect pancreas, liver, and kidney tissues for histopathological examination.

Visualizations

Signaling Pathways

Caption: Quercetin's multifaceted anti-diabetic mechanisms.

Experimental Workflow: In Vivo STZ Model

Caption: Workflow for in vivo evaluation of Quercetin.

Conclusion

Quercetin demonstrates significant potential as an anti-diabetic agent through a variety of mechanisms. Its ability to inhibit carbohydrate-digesting enzymes, modulate key signaling pathways involved in glucose homeostasis, and improve glycemic control and lipid profiles in vivo underscores its therapeutic promise. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community to further explore and validate the anti-diabetic effects of Quercetin and other flavonoids. Further clinical investigations are warranted to translate these preclinical findings into effective therapeutic strategies for the management of diabetes mellitus.

References

- 1. Quercetin Protects against Diabetes-Induced Exaggerated Vasoconstriction in Rats: Effect on Low Grade Inflammation | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes [mdpi.com]

- 4. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative evaluation of quercetin, isoquercetin and rutin as inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibition of phosphatidylinositol 3-kinase by quercetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Quercetin on Diabetic Rat [svuijm.journals.ekb.eg]

- 17. Anti-Diabetic Effect of Cotreatment with Quercetin and Resveratrol in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin ameliorates hyperglycemia and dyslipidemia and improves antioxidant status in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of Glycosylation in Sieboldin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone glycoside found predominantly in plants of the Malus genus, is chemically identified as 3-hydroxyphloretin-4'-O-glucoside[1]. As a member of the flavonoid family, its biological activities are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the potential role of the O-glucoside moiety in modulating the bioactivity of its aglycone, 3-hydroxyphloretin. While direct experimental data on this compound is limited, this document synthesizes information from closely related dihydrochalcones, such as phloretin and its glycoside phlorizin, to build a comprehensive theoretical framework. This guide covers the anticipated effects of glycosylation on this compound's antioxidant, anti-inflammatory, and anticancer properties, details relevant experimental protocols, and visualizes the key signaling pathways likely influenced by this compound.

Introduction: The Structure-Activity Relationship of Dihydrochalcone Glycosides

Flavonoids are a diverse group of polyphenolic compounds recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities[1]. The biological action of a flavonoid is intrinsically linked to its chemical structure. Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, is a critical modification that significantly influences the compound's physicochemical properties and, consequently, its bioactivity[2][3].

This compound is the 4'-O-glucoside of 3-hydroxyphloretin[1]. The presence of the glucose unit at the 4' position is expected to have the following general effects:

-

Increased Water Solubility and Stability: The hydrophilic nature of the glucose moiety enhances the water solubility of the aglycone, which can be beneficial for pharmaceutical formulations[4].

-

Altered Bioavailability: While increasing solubility, glycosylation can impact how the compound is absorbed and metabolized. Often, flavonoid glycosides are not readily absorbed in the small intestine and require hydrolysis by gut microbiota to release the more bioactive aglycone[3].

-

Modulated In Vitro Bioactivity: In many in vitro assays, the aglycone form of a flavonoid exhibits greater biological activity than its glycosylated counterpart. This is often attributed to the bulky sugar group sterically hindering interactions with molecular targets, or the modification of a hydroxyl group crucial for the compound's mechanism of action[2].

This guide will explore these principles in the specific context of this compound, drawing parallels from the well-studied dihydrochalcone phloretin and its glycoside phlorizin.

Bioactivity of this compound: The Influence of the Glucoside Moiety

While specific quantitative bioactivity data for this compound is scarce in the literature, we can infer its potential activities based on its aglycone, 3-hydroxyphloretin, and the known effects of glycosylation.

Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The catechol (o-dihydroxy) structure in the B-ring of 3-hydroxyphloretin is a key feature for potent antioxidant activity.

Expected Role of Glycosylation: The glycosylation at the 4'-position on the A-ring of this compound leaves the critical 3',4'-dihydroxy configuration on the B-ring intact. Therefore, this compound is expected to retain significant antioxidant properties[5]. However, in vitro studies on similar flavonoids often show that the aglycone has a lower IC50 value (higher potency) in radical scavenging assays like DPPH and ABTS, possibly due to the steric hindrance from the sugar molecule.

Table 1: Predicted Comparative Antioxidant Activity of this compound and 3-Hydroxyphloretin

| Compound | Predicted DPPH Radical Scavenging Activity (IC50) | Predicted ABTS Radical Scavenging Activity (IC50) | Rationale |

| This compound | Higher IC50 | Higher IC50 | The glucose moiety may cause steric hindrance, slightly reducing the efficiency of radical scavenging compared to the aglycone. |

| 3-Hydroxyphloretin | Lower IC50 | Lower IC50 | The exposed hydroxyl groups, particularly the catechol group on the B-ring, allow for more efficient free radical scavenging. |

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways such as NF-κB and MAPK. An extract from Malus sieboldii, a natural source of this compound, has been shown to potently inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages[6].

Expected Role of Glycosylation: Studies on other flavonoids suggest that glycosylation often attenuates the in vitro anti-inflammatory activity. The aglycone is typically more effective at inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and suppressing the activation of transcription factors involved in the inflammatory response. However, the increased solubility and altered bioavailability of the glycoside could lead to significant in vivo anti-inflammatory effects after metabolic activation.

Table 2: Predicted Comparative Anti-inflammatory Activity of this compound and 3-Hydroxyphloretin

| Compound | Predicted Inhibition of NO Production (IC50) | Predicted Effect on NF-κB Signaling | Rationale |

| This compound | Higher IC50 | Weaker direct inhibition | The sugar moiety may reduce the ability of the molecule to interact with key enzymes and proteins in the inflammatory cascade in vitro. |

| 3-Hydroxyphloretin | Lower IC50 | Stronger direct inhibition | The aglycone is likely to be a more potent direct inhibitor of inflammatory pathways due to its smaller size and exposed hydroxyl groups. |

Anticancer Activity

The anticancer potential of flavonoids is often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. The aglycone of this compound, 3-hydroxyphloretin, has been shown to possess potent anti-adipogenic and anticancer activities[7].

Expected Role of Glycosylation: Similar to other bioactivities, the aglycone is generally found to be more cytotoxic to cancer cell lines in vitro. The glycoside may serve as a pro-drug, releasing the active aglycone at the target site. The enhanced solubility of this compound could be advantageous for its delivery and eventual bioavailability to tumor tissues.

Table 3: Predicted Comparative Anticancer Activity of this compound and 3-Hydroxyphloretin

| Compound | Predicted Cytotoxicity (e.g., MTT Assay IC50) | Predicted Effect on PI3K/Akt Pathway | Rationale |

| This compound | Higher IC50 | Weaker direct modulation | The glycoside is expected to be less potent in direct in vitro cytotoxicity assays. |

| 3-Hydroxyphloretin | Lower IC50 | Stronger direct modulation | The aglycone is predicted to be the more active form in inhibiting cancer cell proliferation and modulating key survival pathways. |

Key Signaling Pathways in this compound Bioactivity

Based on the known mechanisms of related flavonoids, this compound and its aglycone are likely to exert their biological effects through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids often inhibit this pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are ERK, JNK, and p38. Flavonoids can modulate these pathways to exert their bioactivities.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway, contributing to their anticancer effects.

Experimental Protocols for Assessing Bioactivity

The following sections detail standard in vitro methodologies that can be employed to quantify the bioactivity of this compound and its aglycone, 3-hydroxyphloretin.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound, 3-hydroxyphloretin, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or standard.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Methodology:

-

Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound (this compound or 3-hydroxyphloretin) or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory Activity Assay

-

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Methodology:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound or 3-hydroxyphloretin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used for quantification.

-

A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.

-

Anticancer Activity Assay

-

Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or 3-hydroxyphloretin and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a detergent reagent (e.g., DMSO or a specialized solubilization solution).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion and Future Directions

This compound, as a glycosylated dihydrochalcone, holds potential as a bioactive compound. Based on the extensive research on related flavonoids, it is hypothesized that the glycosylation of 3-hydroxyphloretin to form this compound enhances its solubility and stability while likely reducing its direct bioactivity in in vitro settings. The glucose moiety likely acts as a modulating group, influencing the compound's pharmacokinetics and potentially serving as a pro-drug that releases the more active aglycone in vivo.

The lack of direct experimental data on this compound presents a clear research gap. Future studies should focus on:

-

Direct Comparative Studies: Performing in vitro and in vivo studies to directly compare the antioxidant, anti-inflammatory, and anticancer activities of this compound and 3-hydroxyphloretin to definitively elucidate the role of the 4'-O-glucoside.

-

Metabolism and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its aglycone.

A thorough investigation of this compound will not only contribute to a deeper understanding of flavonoid structure-activity relationships but may also pave the way for its development as a novel therapeutic agent or nutraceutical.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation [mdpi.com]

- 5. 3-Hydroxyphloretin-4'-glucoside | 18777-73-6 | XH161919 [biosynth.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De Novo Artificial Biosynthesis of 3-Hydroxyphloretin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Potential of Sieboldin from Wild Apples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone predominantly found in wild apple species (Malus spp.), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound in wild apples, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document includes structured data tables for quantitative analysis, comprehensive experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Wild apple species are a rich reservoir of unique phytochemicals, many of which are not prevalent in domesticated apple varieties. Among these, the dihydrochalcone this compound has been identified as a major phenolic compound in the leaves of species such as Malus toringo and Malus micromalus. Dihydrochalcones are a class of flavonoids known for their diverse biological activities, and this compound, in particular, has demonstrated potential as an antimicrobial agent. This guide focuses on the technical aspects of this compound research, from its initial discovery to its potential therapeutic implications.

Discovery and Occurrence

This compound (3-hydroxyphloridzin) is a glycosylated dihydrochalcone that is notably abundant in the leaves of certain wild apple species. Unlike domesticated apples (Malus domestica), where phloridzin is the dominant dihydrochalcone, wild relatives such as M. toringo and M. micromalus accumulate significant quantities of this compound.

Quantitative Analysis of this compound in Wild Apples

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been instrumental in determining the concentration of this compound in various wild apple tissues. The data presented in Table 1 highlights the significant abundance of this compound in the leaves of these wild species.

Table 1: Quantitative Data on this compound Content and Extraction Yield

| Parameter | Species | Plant Part | Value | Analytical Method |

| This compound Content | Malus toringo, M. micromalus | Leaves | 3-4 mg/g (fresh weight) | HPLC |

| Extraction Yield | Malus spp. (general) | Leaves | Variable, dependent on method | Gravimetric analysis after solvent evaporation |

| Purity after Purification | Malus spp. (general for dihydrochalcones) | Leaves | >95% | HPLC |

Isolation and Purification of this compound

The isolation and purification of this compound from wild apple leaves involve a multi-step process that leverages its physicochemical properties. The following protocol is a comprehensive methodology adapted from established procedures for the purification of dihydrochalcones from Malus species.

Experimental Protocol: Extraction and Purification

3.1.1. Materials and Reagents

-

Fresh or freeze-dried leaves of Malus toringo or Malus micromalus

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Macroporous adsorbent resin (e.g., Amberlite XAD-7)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

3.1.2. Extraction Procedure

-

Sample Preparation: Air-dry or freeze-dry fresh leaves of wild apples and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaf material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Combine the methanolic extracts, filter through Whatman No. 1 filter paper, and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3.1.3. Purification Workflow

The purification of this compound from the crude extract is a sequential process designed to remove impurities and isolate the target compound.

Caption: Experimental Workflow for this compound Isolation.

3.1.4. Detailed Purification Steps

-

Liquid-Liquid Partitioning: Resuspend the crude extract in deionized water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate. The n-hexane fraction removes nonpolar compounds, while the ethyl acetate fraction will contain the dihydrochalcones.

-

Macroporous Resin Chromatography: Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of methanol. Load the sample onto a pre-equilibrated macroporous adsorbent resin column. Wash the column with deionized water to remove sugars and other polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100%). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Preparative HPLC: Pool the fractions rich in this compound and subject them to preparative HPLC on a C18 column. Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase to achieve high purity.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

Structural Elucidation

The definitive identification of the isolated compound as this compound requires spectroscopic analysis. While specific spectral data for this compound is not widely published, the following techniques are standard for the structural elucidation of flavonoids and related compounds.

Experimental Protocol: Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H-NMR and 13C-NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). Acquire 1H and 13C NMR spectra to determine the proton and carbon environments, respectively.

-

2D-NMR (COSY, HSQC, HMBC): Perform 2D-NMR experiments to establish correlations between protons and carbons, which is crucial for assigning the complete structure, including the position of the glycosidic linkage.

4.1.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Utilize techniques like ESI-QTOF-MS to obtain the accurate mass of the molecular ion, which allows for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain characteristic fragmentation patterns that can confirm the structure of the aglycone and the sugar moiety.

Biological Activities of this compound

Preliminary studies have indicated that this compound possesses antimicrobial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for pure this compound, are not yet widely available in the literature. The data presented in Table 2 is based on the general antimicrobial activity observed for apple extracts rich in phenolic compounds.

Table 2: Biological Activity of this compound and Related Compounds

| Activity | Target Organism/Cell Line | Quantitative Data | Method |

| Antibacterial Activity | Gram-positive & Gram-negative bacteria | MIC values for pure this compound are not currently available in the literature. Apple extracts show activity in the mg/mL range. | Broth microdilution assay |

| Antifungal Activity | Various fungal strains | MIC values for pure this compound are not currently available in the literature. Apple extracts show inhibitory effects. | Broth microdilution assay |

| Signaling Pathway Modulation | Human cancer cell lines (for related dihydrochalcones) | Inhibition of EGFR/MAPK and PI3K/Akt pathways. | Western Blot, Kinase assays |

Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are still under investigation, studies on other dihydrochalcones have provided insights into their potential mechanisms of action at the cellular level. For instance, certain dihydrochalcone derivatives have been shown to interfere with key signaling cascades implicated in cell proliferation and survival, such as the EGFR/MAPK and PI3K/Akt pathways.